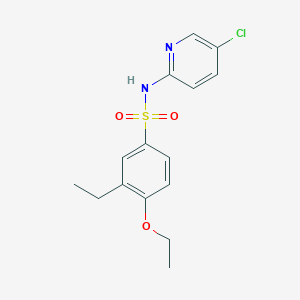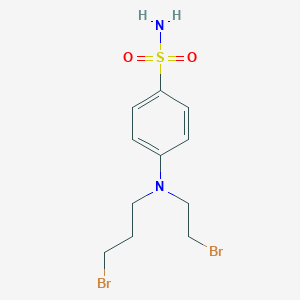![molecular formula C6H9NO B224489 (NZ)-N-[(2E,4E)-hexa-2,4-dienylidene]hydroxylamine CAS No. 1515-97-5](/img/structure/B224489.png)
(NZ)-N-[(2E,4E)-hexa-2,4-dienylidene]hydroxylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(NZ)-N-[(2E,4E)-hexa-2,4-dienylidene]hydroxylamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as HHA, and it has been studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
作用機序
The mechanism of action of (NZ)-N-[(2E,4E)-hexa-2,4-dienylidene]hydroxylamine is not fully understood. However, it is believed that the compound reacts with biological molecules, such as proteins and DNA, through a Michael addition reaction. This results in the formation of covalent adducts, which can affect the function of the biological molecule.
Biochemical and Physiological Effects:
(NZ)-N-[(2E,4E)-hexa-2,4-dienylidene]hydroxylamine has been shown to have various biochemical and physiological effects. In vitro studies have shown that HHA can inhibit the growth of cancer cells and induce apoptosis. It has also been shown to form covalent adducts with proteins, which can be used for protein labeling and detection. In vivo studies have not been conducted yet, so the physiological effects of HHA are not fully understood.
実験室実験の利点と制限
One of the advantages of using (NZ)-N-[(2E,4E)-hexa-2,4-dienylidene]hydroxylamine in lab experiments is its ability to form covalent adducts with proteins, which can be used for protein labeling and detection. Another advantage is its potential anti-cancer properties. However, one limitation of using HHA is its reactivity with biological molecules, which can affect the function of the molecule. Another limitation is the lack of in vivo studies, which limits our understanding of the physiological effects of HHA.
将来の方向性
There are several future directions for the study of (NZ)-N-[(2E,4E)-hexa-2,4-dienylidene]hydroxylamine. One direction is the study of its anti-cancer properties in vivo. Another direction is the study of its potential as a protein labeling and detection reagent. Additionally, the synthesis of new HHA derivatives with improved properties can be explored. Finally, the study of the mechanism of action of HHA can provide insights into its potential applications in various fields of science.
合成法
The synthesis of (NZ)-N-[(2E,4E)-hexa-2,4-dienylidene]hydroxylamine involves the reaction of hydroxylamine hydrochloride with hexa-2,4-diene-1,6-dial in the presence of a base. The reaction yields a yellow-orange solid, which is purified through recrystallization. The synthesis method is relatively simple, and the compound can be obtained in good yields.
科学的研究の応用
(NZ)-N-[(2E,4E)-hexa-2,4-dienylidene]hydroxylamine has been studied for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, HHA has been studied for its anti-cancer properties. It has been shown to inhibit the growth of cancer cells and induce apoptosis. In biochemistry, HHA has been studied for its ability to form covalent adducts with proteins, which can be used for protein labeling and detection. In materials science, HHA has been studied for its ability to form metal complexes, which can be used for the synthesis of new materials.
特性
IUPAC Name |
(NZ)-N-[(2E,4E)-hexa-2,4-dienylidene]hydroxylamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c1-2-3-4-5-6-7-8/h2-6,8H,1H3/b3-2+,5-4+,7-6- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVAZBPIFVPVRSK-NXCITBJVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC=CC=NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C=C/C=N\O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(NZ)-N-[(2E,4E)-hexa-2,4-dienylidene]hydroxylamine | |
CAS RN |
1515-97-5 |
Source


|
| Record name | NSC15902 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15902 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B224450.png)



![1-[(4-methoxy-1-naphthyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B224512.png)
![[(Z)-1-Chloro-2-phenylethenyl]benzene](/img/structure/B224521.png)

![1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]piperidine](/img/structure/B224538.png)





